
2-(7-Chloronaphthalen-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloronaphthalen-1-yl)acetohydrazide is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.685 g/mol . This compound is characterized by the presence of a chlorinated naphthalene ring attached to an acetohydrazide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloronaphthalen-1-yl)acetohydrazide typically involves the reaction of 7-chloronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Materials: 7-chloronaphthalene-1-carboxylic acid and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.
Product Isolation: The resulting product is then purified by recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(7-Chloronaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Naphthalene derivatives with substituted functional groups replacing the chlorine atom.
科学的研究の応用
2-(7-Chloronaphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-(7-Chloronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar in structure but with a methoxy group instead of a chlorine atom.
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione: Contains a triazole ring and methoxybenzyl group.
2-(1H-Indol-3-yl)acetohydrazide: Contains an indole ring instead of a naphthalene ring.
Uniqueness
2-(7-Chloronaphthalen-1-yl)acetohydrazide is unique due to the presence of the chlorinated naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
特性
CAS番号 |
25095-37-8 |
|---|---|
分子式 |
C12H11ClN2O |
分子量 |
234.68 g/mol |
IUPAC名 |
2-(7-chloronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-4-8-2-1-3-9(11(8)7-10)6-12(16)15-14/h1-5,7H,6,14H2,(H,15,16) |
InChIキー |
ZNEGZYSCKGSOHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


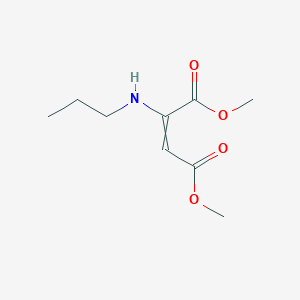
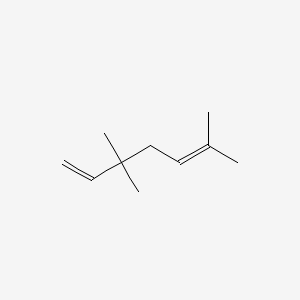
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
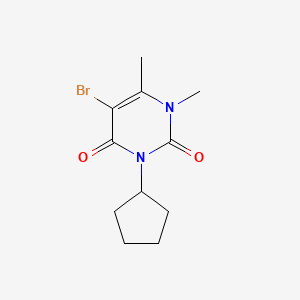

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
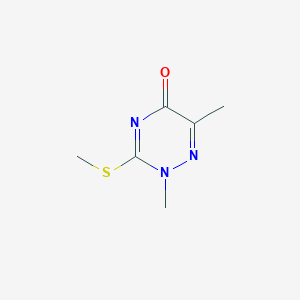
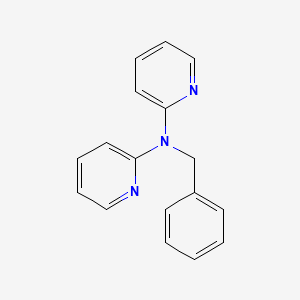

![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
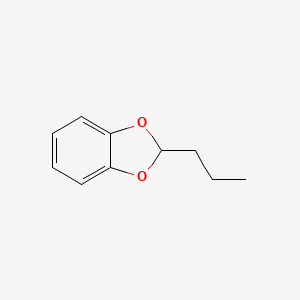
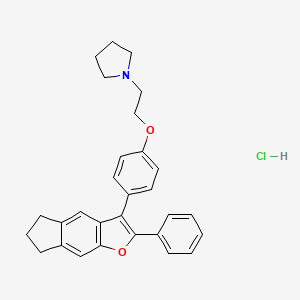
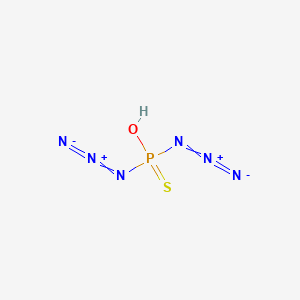
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
